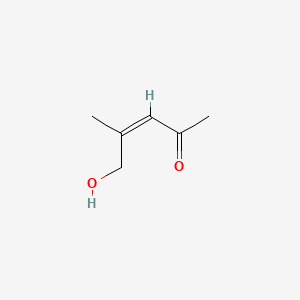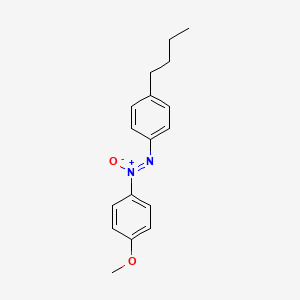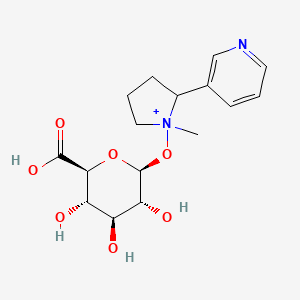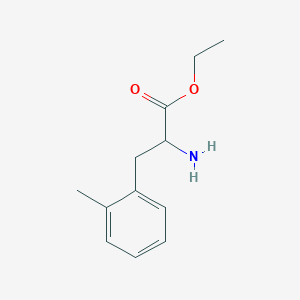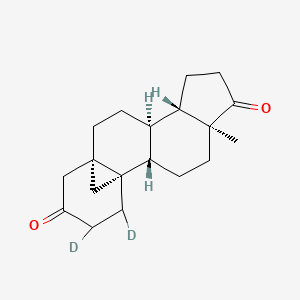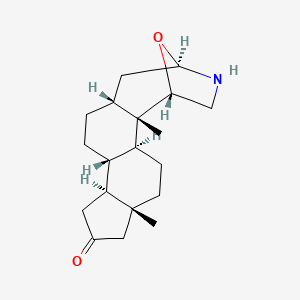![molecular formula C8H10Cl4N2O2 B13821903 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone CAS No. 4556-76-7](/img/structure/B13821903.png)
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is a heterocyclic organic compound with the molecular formula C8H10Cl4N2O2 . It is known for its unique structure, which includes a piperazine ring substituted with dichloroacetyl groups. This compound is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with dichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining stringent reaction conditions and using industrial-grade reagents and solvents. The purification of the compound is usually achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dichloroacetyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperazine ring structure allows for binding to specific receptors or enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Similar structure but with fewer chlorine atoms.
1,4-Bis(dichloroacetyl)piperazine: Another compound with dichloroacetyl groups on a piperazine ring.
Uniqueness
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4556-76-7 |
|---|---|
Molekularformel |
C8H10Cl4N2O2 |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H10Cl4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2 |
InChI-Schlüssel |
OSFGXXUNAJQXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
